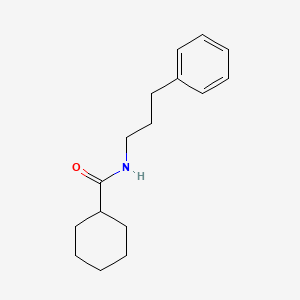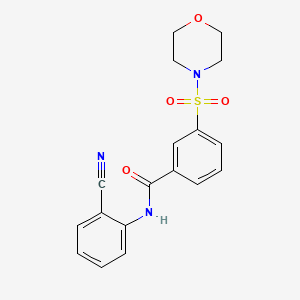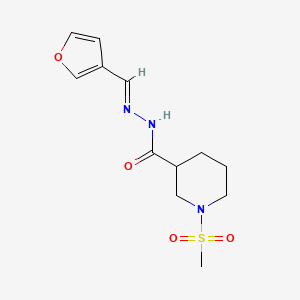
N-(3-phenylpropyl)cyclohexanecarboxamide
Vue d'ensemble
Description
N-(3-phenylpropyl)cyclohexanecarboxamide, also known as CPP, is a compound that has been extensively studied for its potential use in scientific research. CPP is a derivative of cyclohexanecarboxamide, and its unique structure has been shown to have a variety of effects on the body. In
Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Özer et al. (2009) focused on synthesizing and characterizing derivatives of N-(arylcarbamothioyl)cyclohexanecarboxamide, including compounds with phenyl substituents. The compounds were analyzed using elemental analyses, IR and 1H-NMR spectroscopy, and X-ray diffraction studies. The cyclohexane ring in these compounds adopts a chair conformation, and the molecular conformation is stabilized by intramolecular hydrogen bonds (Özer, Arslan, VanDerveer, & Külcü, 2009).
Catalyst Development
- Wang et al. (2011) reported the development of a catalyst involving Pd nanoparticles supported on mesoporous graphitic carbon nitride, which showed high activity and selectivity in the hydrogenation of phenol to cyclohexanone under mild conditions. This research demonstrates the potential of cyclohexanecarboxamide derivatives in catalysis (Wang, Yao, Li, Su, & Antonietti, 2011).
Pharmacokinetics and Metabolism
- A study by Walker et al. (2005) on UK-427,857, a compound structurally similar to N-(3-phenylpropyl)cyclohexanecarboxamide, examined its pharmacokinetic properties and metabolism across different species. This research provides insights into the absorption and metabolic pathways of similar compounds, which is crucial for drug development (Walker, Abel, Comby, Muirhead, Nedderman, & Smith, 2005).
PET Imaging and Radioligand Development
- Choi et al. (2015) explored the use of cyclohexanecarboxamide derivatives in PET imaging of serotonin 5-HT1A receptors. The study compared different radioligands, providing valuable information for neuroimaging and the study of neuropsychiatric disorders (Choi, Lyoo, Kim, Kim, Kang, Choi, Kim, Ryu, 2015).
Chemical Functionalization and Labeling
- Bennacef et al. (2007) described the functionalization of a quinoline derivative structurally similar to N-(3-phenylpropyl)cyclohexanecarboxamide for labeling with carbon-11. This methodology is pertinent for developing PET radioligands for in vivo studies, such as for receptor imaging (Bennacef, Perrio, Lasne, & Barré, 2007).
Propriétés
IUPAC Name |
N-(3-phenylpropyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c18-16(15-11-5-2-6-12-15)17-13-7-10-14-8-3-1-4-9-14/h1,3-4,8-9,15H,2,5-7,10-13H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKRIYZXSMDMTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylpropyl)cyclohexanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4654566.png)

![2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4654574.png)
![N-(2-isopropylphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4654585.png)

![1-isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4654622.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B4654637.png)
![1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4654638.png)


![methyl 2-({3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B4654665.png)

![N-(5-chloro-2-pyridinyl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4654675.png)